N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
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Description
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C21H22F3N3O2 and its molecular weight is 405.421. The purity is usually 95%.
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Scientific Research Applications
Role in Sleep-Wake Modulation
N1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide's relevance in scientific research spans various studies, including its potential effects on sleep-wake modulation. A key study investigated the blockade of orexin-1 receptors to attenuate the sleep-promoting effects of orexin-2 receptor antagonism in rats, indicating a differential impact of these receptors in sleep-wake regulation. This research underscores the compound's significance in exploring the neurochemical pathways influencing sleep (Dugovic et al., 2009).
Dopaminergic Activity Exploration
Further, the compound has been implicated in studies focused on the dopaminergic system, such as the synthesis and examination of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines for dopamine-like activities. These studies provide insights into the structural requirements for dopaminergic activity, offering a basis for developing therapeutic agents targeting dopaminergic dysfunctions (Jacob et al., 1981).
Analgesic and Spasmolytic Properties
Research dating back to 1960 has also explored the conversion of substituted 1-methyl-3,4-dihydro-isoquinolines to compounds with notable analgesic and spasmolytic properties, highlighting the therapeutic potential of these derivatives, especially those containing a halogenated phenylethyl group (Brossi et al., 1960).
Molecular Modeling and Conformational Analysis
The molecule has also been the subject of molecular modeling and conformational analysis studies, such as those focusing on D1 dopamine receptor ligands. These investigations delve into the structural and electronic properties that underpin the interaction with biological targets, enriching our understanding of receptor-ligand interactions at a molecular level (Charifson et al., 1989).
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O2/c1-27-12-2-3-15-13-14(4-9-18(15)27)10-11-25-19(28)20(29)26-17-7-5-16(6-8-17)21(22,23)24/h4-9,13H,2-3,10-12H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVDVTNBGQYTQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.